molecular formula C11H12O2 B1588771 Methyl indane-2-carboxylate CAS No. 4254-32-4

Methyl indane-2-carboxylate

Cat. No.: B1588771
CAS No.: 4254-32-4
M. Wt: 176.21 g/mol
InChI Key: RMOPJLIMRSAIMD-UHFFFAOYSA-N
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Description

Methyl indane-2-carboxylate is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a methyl ester group attached to the indane ring system, which imparts unique chemical properties to the compound.

Scientific Research Applications

Methyl indane-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

When handling “Methyl indane-2-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl indane-2-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of 3-arylpropionic acids catalyzed by Lewis acids such as aluminum chloride. The reaction typically takes place under reflux conditions in an organic solvent like toluene. Another method involves the Friedel-Crafts acylation of indane with acyl chlorides, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the cyclization of 3-arylpropionic acids followed by esterification. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl indane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indane-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield indane-2-methanol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Amines in the presence of a base such as sodium hydroxide under reflux conditions.

Major Products Formed:

    Oxidation: Indane-2-carboxylic acid.

    Reduction: Indane-2-methanol.

    Substitution: Indane-2-carboxamide.

Comparison with Similar Compounds

Methyl indane-2-carboxylate can be compared with other similar compounds such as:

    Indane-2-carboxylic acid: Lacks the ester group, making it less reactive in certain chemical reactions.

    Indane-2-methanol: Contains a hydroxyl group instead of an ester, leading to different chemical properties and reactivity.

    Indane-2-carboxamide: Formed by the substitution of the ester group with an amide, which alters its biological activity and solubility.

The uniqueness of this compound lies in its ester functionality, which provides versatility in chemical transformations and potential biological activities .

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPJLIMRSAIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433376
Record name 2-carbomethoxy-indan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-32-4
Record name 1H-Indene-2-carboxylic acid, 2,3-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4254-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-carbomethoxy-indan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 2-indancarboxylic acid (3.82 g, 23.5 mmol) in methanol (60 mL) and treat with dimethoxypropane (5.8 mL, 47 mmol) and sulfuric acid (0.8 mL). Stir at room temperature for 6 days. Evaporate the solvent in vacuo, dilute with methylene chloride (75 mL) and wash with saturated sodium hydrogen carbonate (35 mL). Extract the aqueous phase with methylene chloride (30 mL), wash combined organics with brine (30 mL) and dry (Na2SO4). Evaporate the solvent in vacuo and pass through a plug of silica gel to give 2(carbomethoxy)indan as a yellow oil (3.98 g).
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0.8 mL
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Synthesis routes and methods II

Procedure details

Dissolve 2-carboxy-indan (2.5 g, 15.4 mmol) in methanol and cool to 0° C. Saturate with hydrochloride gas then add 2,2-dimethoxypropane (2-3 mL). Stir overnight then evaporate the solvent in vacuo. Purify by silica gel chromatography (2:1 methylene chloride/hexane) to give 2-carbomethoxy-indan as a water white oil. (2.04 g, 75%).
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Synthesis routes and methods III

Procedure details

A solution of 50 g. of indan-2-carboxylic acid (prepared according to the procedure reported by E. D. Bergmann and E. Hoffman, J. Org. Chem., 26, 3555 (1961)) and 5 ml. of con d sulfuric acid in 500 ml. of methanol is heated at reflux for 3.0 hours then is cooled in ice. The cooled solution is neutralized (pH~5) with saturated sodium bicarbonate, is concentrated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are washed with saturated bicarbonate, with saturated brine, are dried (anhydrous magnesium sulfate), and are concentrated. Distillation of the crude residue in vacuo provides the desired methyl indan-2-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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